Dipole Moment: N2- vs. N1-Substituted Triazole Isomer Comparison
The N2-substituted (2H) 1,2,3-triazole core of the target compound exhibits a markedly lower molecular dipole moment compared to the N1-substituted (1H) regioisomer. The 2H-1,2,3-triazole tautomer possesses a dipole moment of μb = 0.52 D, whereas the 1H tautomer shows μa = 4.1 D and μb = 1.6 D, as determined by millimeter-wave spectroscopy [1]. This ~8-fold difference in the dominant dipole component directly affects molecular recognition, solubility parameters, and chromatographic behavior. In solution, the 2H tautomer is less stabilized by polar solvents compared to the 1H tautomer, which has implications for compound handling, formulation, and target binding in aqueous assay systems [1].
| Evidence Dimension | Ground-state molecular dipole moment (gas phase) |
|---|---|
| Target Compound Data | μb = 0.52 D (2H-1,2,3-triazole core) |
| Comparator Or Baseline | 1H-1,2,3-triazole: μa = 4.1 D, μb = 1.6 D |
| Quantified Difference | 2H-isomer: ~0.52 D vs. 1H-isomer dominant component: 4.1 D (~8-fold lower) |
| Conditions | Millimeter-wave rotational spectroscopy in supersonic jet; C₂ᵥ symmetry for 2H, Cₛ symmetry for 1H tautomer [1] |
Why This Matters
The lower dipole moment of the N2-substituted scaffold reduces polarity-driven nonspecific binding and alters solubility profiles, which is critical when selecting building blocks for fragment-based drug discovery or designing ligands for low-dielectric binding pockets.
- [1] Zdanovskaia, M. A.; Esselman, B. J.; Woods, R. C.; McMahon, R. J. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. J. Chem. Phys. 2020, 152, 224306. View Source
